Cas no 1805314-36-6 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine)

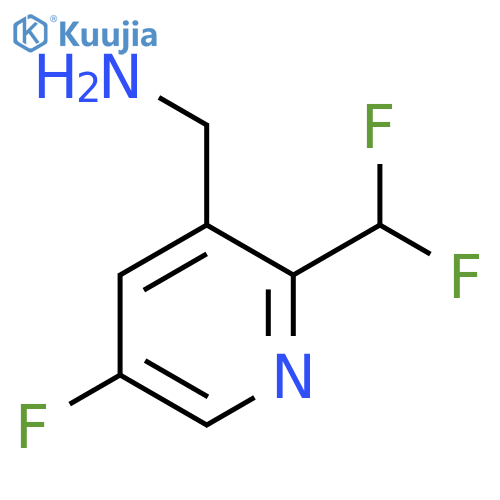

1805314-36-6 structure

商品名:3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine

CAS番号:1805314-36-6

MF:C7H7F3N2

メガワット:176.139091730118

CID:4922621

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine

-

- インチ: 1S/C7H7F3N2/c8-5-1-4(2-11)6(7(9)10)12-3-5/h1,3,7H,2,11H2

- InChIKey: UTYKNQDAYONYRC-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CC(=CN=1)F)CN)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 38.9

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023029523-1g |

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine |

1805314-36-6 | 97% | 1g |

$1,730.40 | 2022-04-01 | |

| Alichem | A023029523-500mg |

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine |

1805314-36-6 | 97% | 500mg |

$1,078.00 | 2022-04-01 |

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

1805314-36-6 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量